Lipoamido-PEG3-Azide

Vue d'ensemble

Description

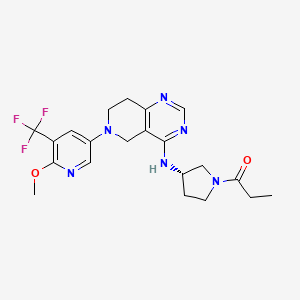

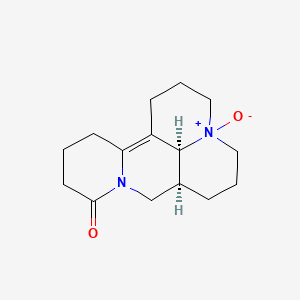

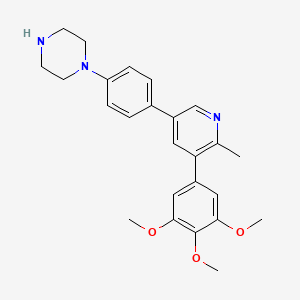

Lipoamido-PEG3-Azide is a PEG derivative that consists of a lipoamide group and a terminal azide group . It has a molecular formula of C16H30N4O4S2 and a molecular weight of 406.56 .

Molecular Structure Analysis

The molecular structure of Lipoamido-PEG3-Azide is characterized by a lipoamide group and a terminal azide group . The exact structure is not provided in the available resources.Chemical Reactions Analysis

The azide group in Lipoamido-PEG3-Azide can participate in copper-catalyzed Click Chemistry reactions with alkynes, DCBO, and BCN reagents to form triazole moieties .Physical And Chemical Properties Analysis

Lipoamido-PEG3-Azide has a molecular formula of C16H30N4O4S2 and a molecular weight of 406.56 .Applications De Recherche Scientifique

Immunogenicity and Rapid Blood Clearance of Liposomes : Liposomes containing PEG-lipid derivatives can greatly enhance circulation times by providing a protective barrier against interactions with plasma proteins and cells. However, this study found that liposome compositions containing PEG-lipid derivatives could elicit a strong immune response, resulting in the rapid blood clearance of subsequent doses in mice. This has significant implications for the therapeutic use of liposomal formulations of nucleic acid and the development of liposomal vaccines (Semple et al., 2005).

Bio-orthogonal Coupling on Quantum Dots : The study describes the synthesis of metal-coordinating ligands presenting a hydrophilic PEG segment and a terminal reactive azide group. These ligands introduced onto quantum dot surfaces demonstrate the application of bio-orthogonal coupling strategies, which are promising for use as carriers for in vivo imaging and delivery (Zhan et al., 2016).

Multifunctional Nanocarriers Using Click Chemistry : This study focuses on the synthesis of bifunctional and trifunctional dendrimer and miktoarm nanocarriers containing PEG. These carriers show potential in reducing reactive oxygen species formation and enhancing intracellular glutathione concentrations, indicating their potential in biological applications (Sharma et al., 2011).

Stealth Liposomes and Long-Circulating Formulations : The inclusion of PEG in liposome composition has led to the development of long-circulating liposomes. By synthetic modification of the terminal PEG molecule, stealth liposomes can be actively targeted with monoclonal antibodies or ligands. This technology is significant in creating efficient drug delivery systems (Immordino et al., 2006).

Liposomes, Disks, and Spherical Micelles : The study examines the effect of PEG-lipids on the physical-chemical properties of lipid bilayers. PEG-lipids stabilize liposomes in drug delivery and influence the transition of aggregate structures in lipid mixtures (Johnsson & Edwards, 2003).

Protein and Carbohydrate Immobilization on Surfaces : The research demonstrates the use of sequential Diels-Alder and azide-alkyne cycloaddition reactions for immobilizing carbohydrates and proteins onto solid surfaces, a strategy that is effective for a wide range of complex substances (Sun et al., 2006).

Photoactivatable Fluorescent Tags for Imaging : The development of photoactivatable fluorophores functionalized with an aryl azide group is explored for applications in optical imaging and positron emission tomography. This represents a rapid and user-friendly approach for creating novel protein conjugates (Guillou et al., 2022).

Copper-Catalysed Azide–Alkyne Cycloaddition in PEG2000 : Investigating the copper-catalysed azide–alkyne cycloaddition reaction in molten PEG2000, this research explores the reaction's efficiency and its application in synthesizing various substrates (Billault et al., 2015).

Synthesis of Linear and Cyclic Peptide-PEG-lipids : This paper presents synthetic approaches to peptide-PEG-lipids, which improve cell attachment and uptake for cationic liposome-DNA complexes. It also discusses the stabilization of the size of these complexes and their potential in targeted nanoparticle delivery (Ewert et al., 2016).

Surface Engineering of Liposomes for Stealth Behavior : The study reviews materials available as alternatives to PEG and PEG-lipopolymers for the effective surface modification of liposomes, highlighting the progress in developing stealth lipopolymers consisting of non-phospholipids and PEG-alternatives (Nag & Awasthi, 2013).

Orientations Futures

While specific future directions for Lipoamido-PEG3-Azide are not detailed in the available resources, peptide drugs like Lipoamido-PEG3-Azide have been highlighted as having broad development prospects due to their wide indications, high safety, and remarkable efficacy . They have been widely used in the prevention, diagnosis, and treatment of various diseases, including tumor, cardiovascular and cerebrovascular diseases, hepatitis, diabetes, and AIDS .

Mécanisme D'action

Target of Action

Lipoamido-PEG3-Azide is a polyethylene glycol (PEG) derivative that contains a lipoamide group and a terminal azide group . The primary targets of Lipoamido-PEG3-Azide are alkynes, DCBO, and BCN reagents . These targets play a crucial role in the formation of triazole moieties through copper-catalyzed Click Chemistry reactions .

Mode of Action

The azide group in Lipoamido-PEG3-Azide interacts with its targets (alkynes, DCBO, and BCN reagents) in a copper-catalyzed Click Chemistry reaction . This reaction results in the formation of triazole moieties . The lipoamide group in the compound aids in the attachment of the PEG derivative to lipid structures .

Biochemical Pathways

The formation of triazole moieties through click chemistry reactions is a well-known process in bioconjugation, drug delivery, and biomaterials research .

Pharmacokinetics

The hydrophilic peg linker in the compound is known to increase its water solubility in aqueous media , which could potentially influence its bioavailability.

Result of Action

The result of Lipoamido-PEG3-Azide’s action is the formation of triazole moieties . These moieties can be used for various applications, including the creation of complex molecular architectures, bioconjugation, drug delivery, and the development of biomaterials .

Action Environment

The action of Lipoamido-PEG3-Azide can be influenced by various environmental factors. For instance, the copper-catalyzed Click Chemistry reactions in which it participates require specific conditions . Additionally, the compound’s storage conditions (-20°C) can affect its stability .

Propriétés

IUPAC Name |

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N4O4S2/c17-20-19-7-9-23-11-13-24-12-10-22-8-6-18-16(21)4-2-1-3-15-5-14-25-26-15/h15H,1-14H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVGYUXHOQKUHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lipoamido-PEG3-Azide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B608506.png)

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B608509.png)

![2-[(2,2-Dimethyl-3,4-dihydrochromen-6-yl)sulfonyl-[(4-phenoxyphenyl)methyl]amino]acetic acid](/img/structure/B608514.png)

![d]pyrimidin-4(3H)-one](/img/structure/B608515.png)